Benzyl 3-methoxymorpholine-4-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-methoxymorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-12-10-17-8-7-14(12)13(15)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVEUDMZHZFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Morpholine-4-carboxylic Acid Derivatives
A common route to benzyl esters of morpholine carboxylates is via esterification of the corresponding carboxylic acid or acid chloride with benzyl alcohol or benzyl bromide.
From 3-oxocyclobutane-1-carboxylic acid derivatives:
For example, benzyl 3-oxocyclobutane-1-carboxylate can be prepared by reacting 3-oxocyclobutane carboxylic acid with benzyl bromide in the presence of potassium carbonate in acetonitrile, followed by purification via column chromatography.General amidation/esterification procedure:
The acid chloride of the carboxylic acid is reacted with benzyl alcohol in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in dichloromethane at 0 °C, then warmed to room temperature and stirred overnight. The product is isolated by aqueous workup and purified by chromatography.
Introduction of the Methoxy Group at the 3-Position
The methoxy substitution at the 3-position of the morpholine ring can be introduced via nucleophilic substitution or reduction followed by methylation:
Reduction of 3-oxo derivatives:
Ethyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate can be reduced using borane-dimethylsulfide complex in tetrahydrofuran (THF) at 0–20 °C, followed by quenching with water. This reduction converts the keto group to a hydroxyl group, which can then be methylated to form the methoxy substituent.Methylation of hydroxyl groups:
The hydroxyl group at the 3-position can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the methoxy group.
Cyclization and Ring Formation
Morpholine rings are often synthesized by cyclization reactions involving amino alcohols and appropriate carbonyl compounds:
From N-substituted amino alcohols and carboxylic acid derivatives:
The morpholine ring can be formed by intramolecular cyclization of amino alcohols with carboxylic acid derivatives or their activated forms (acid chlorides or esters).Use of protecting groups and selective functionalization:
Protecting groups may be employed to selectively functionalize the morpholine ring at desired positions before final deprotection and esterification.
Representative Reaction Scheme
Analytical and Purification Techniques
Column Chromatography:
Silica gel chromatography using gradients of ethyl acetate/hexanes is standard for purification.NMR Spectroscopy:
Used to confirm substitution patterns and purity, with internal standards such as 1,3,5-trimethoxybenzene for quantification.Mass Spectrometry:
Confirms molecular weight and structure, e.g., MS (API+) m/z consistent with expected molecular ion peaks.
Research Findings and Notes
The esterification step is critical and typically performed under mild conditions to avoid side reactions or hydrolysis.
Reduction of the keto group to hydroxyl and subsequent methylation must be carefully controlled to prevent over-reduction or demethylation.
The use of borane-dimethylsulfide complex is effective for selective reduction of the 3-oxo group in morpholine derivatives.
Purification by chromatography is essential to separate the desired product from unreacted starting materials and side products.
The stereochemistry at the 3-position (R or S) can influence the reaction outcome and must be controlled during synthesis.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methoxymorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxymorpholine-4-carboxylate.
Reduction: Formation of 3-methoxymorpholine-4-methanol.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-methoxymorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Observations:
- In contrast, the aminomethyl group in the analog offers nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation) .
- Solubility: The hydrochloride salt form of the aminomethyl derivative enhances water solubility, making it more suitable for intravenous formulations. The neutral ester form of the methoxy variant may favor blood-brain barrier penetration due to higher lipophilicity.
- Stability : Benzyl esters are susceptible to hydrolysis under acidic or basic conditions, whereas the hydrochloride salt’s ionic nature may improve stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
